Basic Red 14
Overview
Description
Basic Red 14 is a red dye that fluoresces under green light . It is used in dyeing acrylic bulk fiber, fiber strip, and acrylic wool, which results in a bright red color . It can also be used for dyeing diacetate fiber and chloron fiber and for direct printing of acrylic fiber, diacetate fiber, and acid-modified polyester fabric .
Synthesis Analysis
The synthesis of this compound involves the condensation of p-(N-2-cyanoethyl-N-methylamino)benzaldehyde with Fischer’s base .
Molecular Structure Analysis
The molecular formula of this compound is C23H26ClN3 . Its average mass is 379.926 Da and its monoisotopic mass is 379.181519 Da .
Physical And Chemical Properties Analysis
This compound appears as a dark red powder or liquid . It has a solubility in water of 40g/L at 40°C, and it is bright red in water . The dye powder is greenish-yellow in concentrated sulfuric acid, and turns yellow (fluorescent) after dilution . It has an absorption maximum between 512.0 and 516.0 nm in water .
Scientific Research Applications
1. Environmental Impact and Toxicity Studies
Basic Red 14, along with other dyes like Basic Violet 14 and Acid Red 26, has been the subject of environmental impact studies. These studies primarily focus on the toxicity of these dyes in aquatic environments. For example, Shen et al. (2015) examined the toxicity induced by Basic Violet 14, Direct Red 28, and Acid Red 26 in zebrafish larvae. They found that these dyes induced developmental and organ-specific toxicity and suggested that oxidative stress might play a role in the toxicity of these dyes, particularly in the liver and cardiovascular system in zebrafish (Shen et al., 2015).
2. Dye Removal and Environmental Remediation
Research has also been conducted on the removal of this compound from the environment, particularly water bodies. El-Aassar et al. (2018) explored a rhizofiltration system consisting of chitosan and natural Arundo donax L. for the removal of this compound dye. Their study provided insights into using natural, low-cost materials for environmental remediation (El-Aassar et al., 2018).
3. Photocatalytic Degradation Studies
Several studies have focused on the photocatalytic degradation of this compound. Daneshvar et al. (2003) investigated the photocatalytic degradation of Acid Red 14 using TiO2 suspensions and UV light, which could be an effective method for removing such dyes from water (Daneshvar, Salari, & Khataee, 2003). Another study by Aleboyeh et al. (2008) optimized the removal of C.I. Acid Red 14 azo dye by electrocoagulation, further contributing to environmental remediation techniques (Aleboyeh, Daneshvar, & Kasiri, 2008).
4. Interaction with Biological Molecules
There's also research exploring the interaction between this compound and biological molecules. For instance, Zhao et al. (2017) studied the interaction between the azo dye Acid Red 14 and pepsin, revealing insights into the biological safety of this dye (Zhao et al., 2017).
5. Analytical and Material Science Applications
This compound has also found applications in analytical and material science. For example, Liu et al. (2018) developed novel heterofluorene motifs using group 14 elements for constructing organic light-emitting diode (OLED) materials, indicating the potential of such dyes in advanced material applications (Liu et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Basic Red 14, also known as C.I. This compound, is primarily targeted at aqueous solutions . It is used in intermittent adsorption systems where tree ferns act as biosorbents . The primary role of this compound in these systems is to be adsorbed and subsequently removed from the aqueous solution .
Mode of Action
The interaction of this compound with its targets involves the process of adsorption. As an alkaline dye, this compound has the ability to be adsorbed by tree ferns in intermittent adsorption systems . This results in the removal of this compound from the aqueous solution .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the process of adsorption. The dye is removed from the aqueous solution, which can lead to changes in the chemical composition of the solution
Pharmacokinetics
Given its use as a dye in aqueous solutions and its removal through adsorption, it can be inferred that this compound is readily absorbed by tree ferns in the environment where it is used
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its removal from aqueous solutions. When this compound is introduced into an aqueous solution and comes into contact with tree ferns, it is adsorbed by the ferns, resulting in its removal from the solution .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. The presence of tree ferns is crucial for the adsorption and removal of this compound from aqueous solutions . Additionally, factors such as the pH of the solution, temperature, and the presence of other substances can potentially influence the action and efficacy of this compound.
Properties
IUPAC Name |
3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N3.ClH/c1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;/h5-6,8-15H,7,17H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIRSTSECXKPCO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCC#N)C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12217-48-0 | |
Record name | Basic Red 14 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12217-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Basic Red 14 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Indolium, 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BASIC RED 14 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NLQ9APK2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.